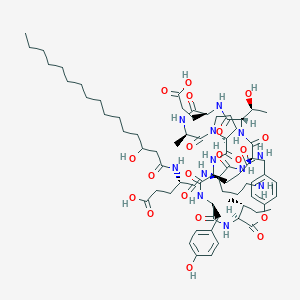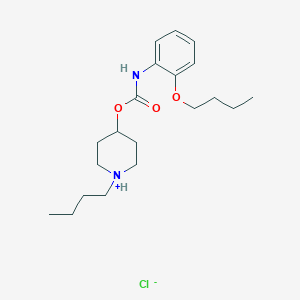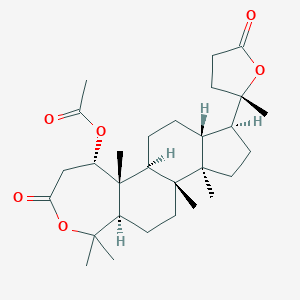
Brachycarpone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brachycarpone is a natural product that is found in the marine sponge, Brachycalyx sp. It is a complex molecule that has attracted the attention of researchers due to its potential applications in medicine and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Brachycarpone has been studied extensively for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. Brachycarpone has been tested in vitro and in vivo for its potential use in treating various diseases, including cancer, bacterial infections, and inflammation.
Wirkmechanismus
The mechanism of action of Brachycarpone is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress in cells. Brachycarpone is believed to act by disrupting the cell membrane of cancer cells and bacteria, leading to their death.
Biochemical and Physiological Effects:
Brachycarpone has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to reduce inflammation and oxidative stress in cells. Brachycarpone has been tested in vitro and in vivo for its potential use in treating various diseases, including cancer, bacterial infections, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Brachycarpone in lab experiments is its natural origin. It is a natural product that can be extracted from marine sponges, making it a sustainable source. However, the synthesis of Brachycarpone is complex and requires several steps, making it difficult to produce in large quantities. Additionally, Brachycarpone is a complex molecule that requires specialized equipment and expertise to study.
Zukünftige Richtungen
There are several future directions for the study of Brachycarpone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of Brachycarpone, which could lead to the development of new drugs and therapies. Additionally, the potential use of Brachycarpone in combination with other drugs and therapies is an area of research that could lead to new treatment options for various diseases.
Synthesemethoden
Brachycarpone is a complex molecule that is difficult to synthesize. However, researchers have developed a method to synthesize Brachycarpone using a combination of chemical and biological techniques. The synthesis method involves the extraction of the sponge, purification of the extract, and further chemical modifications to produce Brachycarpone.
Eigenschaften
CAS-Nummer |
103223-12-7 |
|---|---|
Produktname |
Brachycarpone |
Molekularformel |
C13H16Cl3N3O2S |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
[(1S,2R,3S,8R,11R,12R,15S,16R)-2,7,7,11,12-pentamethyl-15-[(2S)-2-methyl-5-oxooxolan-2-yl]-5-oxo-6-oxatetracyclo[9.7.0.02,8.012,16]octadecan-3-yl] acetate |
InChI |
InChI=1S/C29H44O6/c1-17(30)33-22-16-24(32)34-25(2,3)20-11-14-27(5)21(29(20,22)7)9-8-18-19(10-13-26(18,27)4)28(6)15-12-23(31)35-28/h18-22H,8-16H2,1-7H3/t18-,19+,20+,21+,22+,26-,27-,28+,29+/m1/s1 |
InChI-Schlüssel |
YRZWUYVBIAACPY-CKZIFBJKSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC(=O)OC([C@H]2[C@]1([C@H]3CC[C@@H]4[C@H](CC[C@]4([C@@]3(CC2)C)C)[C@@]5(CCC(=O)O5)C)C)(C)C |
SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4C(CCC4(C3(CC2)C)C)C5(CCC(=O)O5)C)C)(C)C |
Kanonische SMILES |
CC(=O)OC1CC(=O)OC(C2C1(C3CCC4C(CCC4(C3(CC2)C)C)C5(CCC(=O)O5)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







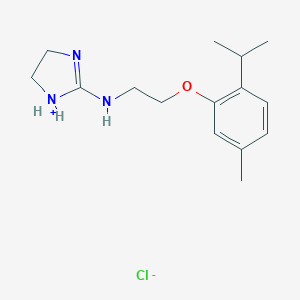
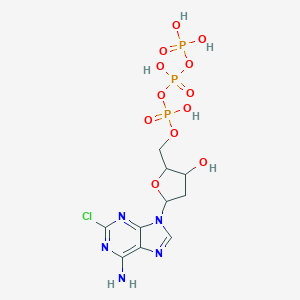

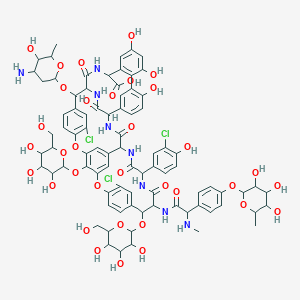
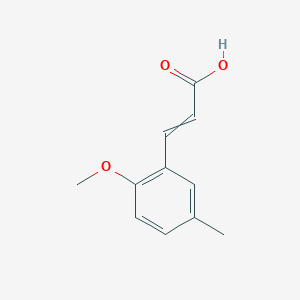
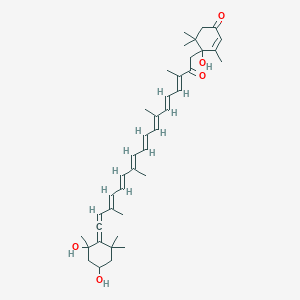
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

